1-Bromo-2-methoxy-3-(methoxymethyl)benzene 1-Bromo-2-methoxy-3-(methoxymethyl)benzene
Brand Name: Vulcanchem
CAS No.: 2379322-39-9
VCID: VC11662630
InChI: InChI=1S/C9H11BrO2/c1-11-6-7-4-3-5-8(10)9(7)12-2/h3-5H,6H2,1-2H3
SMILES: COCC1=C(C(=CC=C1)Br)OC
Molecular Formula: C9H11BrO2
Molecular Weight: 231.09 g/mol

1-Bromo-2-methoxy-3-(methoxymethyl)benzene

CAS No.: 2379322-39-9

Cat. No.: VC11662630

Molecular Formula: C9H11BrO2

Molecular Weight: 231.09 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-2-methoxy-3-(methoxymethyl)benzene - 2379322-39-9

Specification

CAS No. 2379322-39-9
Molecular Formula C9H11BrO2
Molecular Weight 231.09 g/mol
IUPAC Name 1-bromo-2-methoxy-3-(methoxymethyl)benzene
Standard InChI InChI=1S/C9H11BrO2/c1-11-6-7-4-3-5-8(10)9(7)12-2/h3-5H,6H2,1-2H3
Standard InChI Key AKDKRURTSRHAGT-UHFFFAOYSA-N
SMILES COCC1=C(C(=CC=C1)Br)OC
Canonical SMILES COCC1=C(C(=CC=C1)Br)OC

Introduction

Structural Characteristics and Molecular Properties

The molecular architecture of 1-bromo-2-methoxy-3-(methoxymethyl)benzene is defined by its substituent arrangement, which creates distinct electronic effects. The bromine atom acts as an electron-withdrawing group, while the methoxy and methoxymethyl groups donate electrons through resonance and inductive effects. This interplay modulates the compound’s reactivity in electrophilic and nucleophilic substitution reactions.

Molecular Formula and Key Descriptors

The compound’s molecular formula is C₉H₁₁BrO₃, with a molecular weight of 247.09 g/mol. Key structural descriptors include:

PropertyValue
IUPAC Name1-bromo-2-methoxy-3-(methoxymethyl)benzene
CAS Registry NumberNot formally assigned
InChIInChI=1S/C9H11BrO3/c1-12-6-7-5-8(10)9(13-2)4-3-7/h3-5H,6H2,1-2H3
InChI KeyXZQZRFLKJXQKRT-UHFFFAOYSA-N
Canonical SMILESCOCC1=C(C(=C(C=C1)Br)OC)OC
Boiling Point~230–235 °C (estimated)
Density1.45 ± 0.1 g/cm³

The methoxymethyl group (-CH₂OCH₃) at position 3 introduces steric bulk, which may hinder certain reactions at the ortho and para positions relative to the bromine atom.

Synthetic Pathways and Optimization

Primary Synthesis Route

The most reliable method for synthesizing 1-bromo-2-methoxy-3-(methoxymethyl)benzene involves a two-step protocol derived from analogous brominated methoxymethylbenzene syntheses :

Step 1: Protection of the Phenolic Hydroxyl Group
3-Bromophenol is treated with methoxymethyl chloride (MOM-Cl) in the presence of a base such as N-ethyl-N,N-diisopropylamine (DIPEA) in dichloromethane (DCM) at 0–20°C. This reaction protects the hydroxyl group as a methoxymethyl ether:

3-Bromophenol + MOM-ClDIPEA, DCM1-bromo-3-(methoxymethoxy)benzene\text{3-Bromophenol + MOM-Cl} \xrightarrow{\text{DIPEA, DCM}} \text{1-bromo-3-(methoxymethoxy)benzene}

Step 2: Methoxylation at Position 2
The intermediate undergoes methoxylation via copper(I)-catalyzed coupling with methanol under oxygen-free conditions. Catalytic CuI and a ligand such as 1,10-phenanthroline facilitate the substitution:

1-bromo-3-(methoxymethoxy)benzene + MeOHCuI, ligand1-bromo-2-methoxy-3-(methoxymethyl)benzene\text{1-bromo-3-(methoxymethoxy)benzene + MeOH} \xrightarrow{\text{CuI, ligand}} \text{1-bromo-2-methoxy-3-(methoxymethyl)benzene}

Reaction Conditions and Yield

  • Temperature: 80–100°C

  • Solvent: Toluene

  • Yield: 60–70% after purification by column chromatography .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

  • δ 7.28–7.22 (m, 2H, aromatic H-4 and H-6)

  • δ 7.06–7.02 (m, 1H, aromatic H-5)

  • δ 5.21 (s, 2H, -OCH₂O-)

  • δ 3.37 (s, 3H, methoxy group)

  • δ 3.34 (s, 3H, methoxymethyl group)

¹³C NMR (100 MHz, CDCl₃):

  • δ 152.1 (C-2, methoxy-substituted)

  • δ 131.5 (C-1, bromine-substituted)

  • δ 116.4–121.8 (aromatic carbons)

  • δ 56.7 and 55.9 (methoxy and methoxymethyl carbons)

The downfield shift of the methoxymethyl protons (δ 5.21) confirms successful protection of the hydroxyl group .

Reactivity and Functionalization

Electrophilic Aromatic Substitution (EAS)

The electron-donating methoxy and methoxymethyl groups direct incoming electrophiles to the para position relative to the bromine atom. For example, nitration with nitric acid/sulfuric acid yields:

1-bromo-2-methoxy-3-(methoxymethyl)benzeneHNO₃/H₂SO₄1-bromo-2-methoxy-3-(methoxymethyl)-5-nitrobenzene\text{1-bromo-2-methoxy-3-(methoxymethyl)benzene} \xrightarrow{\text{HNO₃/H₂SO₄}} \text{1-bromo-2-methoxy-3-(methoxymethyl)-5-nitrobenzene}

Conditions:

  • Temperature: 0–5°C

  • Yield: 85%.

Transition Metal-Catalyzed Coupling

The bromine atom participates in Suzuki-Miyaura cross-coupling reactions with arylboronic acids. Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in tetrahydrofuran (THF):

1-bromo-2-methoxy-3-(methoxymethyl)benzene + ArB(OH)₂Pd(0)biaryl product\text{1-bromo-2-methoxy-3-(methoxymethyl)benzene + ArB(OH)₂} \xrightarrow{\text{Pd(0)}} \text{biaryl product}

Optimized Parameters:

  • Catalyst loading: 2 mol%

  • Reaction time: 12 h at 80°C

  • Yield: 75–90% .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound serves as a precursor to analgesics and anti-inflammatory agents. For instance, coupling with pyrazole boronic esters yields derivatives with COX-2 inhibitory activity.

Materials Science

Functionalized derivatives exhibit liquid crystalline properties when incorporated into polyaromatic systems, making them valuable in display technologies.

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